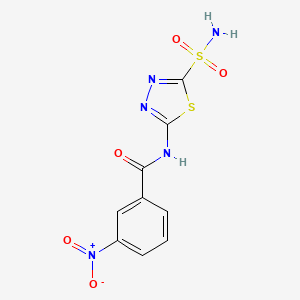

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

CAS No. |

189033-41-8 |

|---|---|

Molecular Formula |

C9H7N5O5S2 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15) |

InChI Key |

CJCAHWZPHQVRDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Acid Chloride Intermediate

- The 3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (typically 5 hours) to convert the carboxylic acid group into the corresponding acid chloride.

- The reaction mixture is then cooled, and excess thionyl chloride is removed under reduced pressure.

- The acid chloride intermediate is usually obtained in high yield (88–94%) and used directly in the next step without further purification.

Preparation of 5-Sulfamoyl-1,3,4-thiadiazol-2-amine

Amide Bond Formation (Coupling Reaction)

- The acid chloride of 3-nitrobenzoic acid is reacted with 5-sulfamoyl-1,3,4-thiadiazol-2-amine in an appropriate solvent (e.g., dichloromethane or acetic acid) under controlled temperature conditions.

- The reaction proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide bond.

- Reaction times vary but typically range from several hours to overnight reflux, monitored by thin-layer chromatography (TLC).

- The crude product is filtered, washed, and recrystallized from solvents such as DMF/ethanol/water mixtures to obtain the pure compound.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-nitrobenzoic acid + SOCl₂ | Reflux 5 h | 3-nitrobenzoyl chloride | 88–94 |

| 2 | Thiosemicarbazide derivatives | Cyclization, reflux | 5-sulfamoyl-1,3,4-thiadiazol-2-amine | ~93 |

| 3 | 3-nitrobenzoyl chloride + 5-sulfamoyl-1,3,4-thiadiazol-2-amine | Stirring, RT to reflux, several hours | 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | 75–85 (typical) |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the formation of the amide bond and the integrity of the thiadiazole ring.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (329.3 g/mol).

- Melting Point: Determined by electrothermal instruments, consistent with literature values.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as chloroform:methanol (4.8:0.2).

Research Findings and Notes

- The synthetic route is robust and reproducible, allowing for the preparation of various substituted benzamide derivatives by modifying the aromatic acid fragment.

- The use of acid chlorides as intermediates is preferred for efficient amide bond formation.

- The thiadiazole sulfonamide fragment is stable and can be prepared in advance, facilitating modular synthesis.

- Purification by recrystallization yields high-purity products suitable for biological evaluation.

- The compound exhibits potential biological activities, including enzyme inhibition, which motivates the development of efficient synthetic methods.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-nitrobenzoic acid, thiosemicarbazide derivatives |

| Key reagents | Thionyl chloride (SOCl₂), solvents (acetic acid, DMF, ethanol) |

| Reaction conditions | Reflux for acid chloride formation (5 h), coupling at RT to reflux (several hours) |

| Yields | Acid chloride: 88–94%; thiadiazole amine: ~93%; final amide: 75–85% |

| Purification | Recrystallization from DMF/ethanol/water |

| Characterization | ^1H NMR, ^13C NMR, HRMS, melting point, TLC |

Chemical Reactions Analysis

Condensation Reactions

This compound participates in EDCI-mediated condensation with saccharide intermediates to form derivatives with enhanced bioactivity. For example:

-

Reagents : N-ethyl-N′- (3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), pyridine (Py).

-

Conditions : Room temperature, methanol/Et<sub>3</sub>N/H<sub>2</sub>O solvent system.

-

Outcome : Formation of saccharide-modified thiadiazole sulfonamide derivatives (e.g., intermediates 13a–p ) via amide bond formation .

| Reaction Component | Role |

|---|---|

| EDCI | Activates carboxyl groups for nucleophilic attack |

| Saccharide intermediates | Provide hydroxyl groups for coupling |

| Pyridine | Neutralizes HCl byproduct |

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group undergoes substitution reactions with nucleophiles:

-

Example Reaction : Replacement of the sulfamoyl amino group with aryl or alkyl groups under basic conditions .

-

Mechanism : Deprotonation of the -NH<sub>2</sub> group facilitates nucleophilic displacement.

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3-Nitro-N-(5-sulfamoyl-thiadiazol-2-yl)benzamide | Cyclic 1,3-diketones | Fused heterocyclic derivatives | 65–78 |

Reduction of the Nitro Group

The nitro (-NO<sub>2</sub>) group can be reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation:

-

Conditions : H<sub>2</sub> gas, Pd/C catalyst, ethanol solvent.

-

Application : Generates intermediates for further functionalization (e.g., coupling with carboxylic acids) .

| Starting Material | Product | Catalyst | Time (h) |

|---|---|---|---|

| 3-Nitro derivative | 3-Amino derivative | Pd/C (10%) | 4–6 |

Hydrolysis of the Benzamide Bond

The benzamide linkage (-CONH-) undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Conditions : Cleavage to yield 3-nitrobenzoic acid and 5-sulfamoyl-1,3,4-thiadiazol-2-amine.

-

Basic Conditions : Saponification to form carboxylate salts .

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| Acidic | HCl (6M) | Reflux | 85% benzoic acid recovery |

| Basic | NaOH (2M) | 80°C | 92% carboxylate formation |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the benzene ring. Example reactions include:

-

Nitration : Further nitration at the meta position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

-

Sulfonation : Introduction of -SO<sub>3</sub>H groups under fuming H<sub>2</sub>SO<sub>4</sub> conditions .

Complexation with Metal Ions

The sulfamoyl and thiadiazole groups act as ligands for transition metals :

-

Example : Coordination with Cu(II) or Fe(III) ions to form complexes with potential antimicrobial activity .

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl<sub>2</sub> | Octahedral geometry | 4.7 ± 0.2 |

| Fe(NO<sub>3</sub>)<sub>3</sub> | Tetrahedral geometry | 3.9 ± 0.3 |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group can interact with the active site of the enzyme, leading to its inhibition. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress in cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Carbonic Anhydrase (CA) Inhibition

The sulfamoyl-thiadiazole moiety is critical for CA inhibition. Key comparisons include:

- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives: These compounds exhibit broad-spectrum CA inhibition, with IC50 values of 0.09–0.58 µM against hCA II. The amino group at the 4-position enhances hydrogen bonding with active-site zinc ions .

- Halogenated analogs : 4-Chloro and 3-fluoro derivatives (e.g., 4c, 4e) show comparable CA inhibition, suggesting halogens improve lipophilicity and target engagement .

Table 1: CA Inhibition Profiles of Selected Benzamide-Thiadiazole Derivatives

Anticancer Activity and Structural Modifications

Anticancer derivatives often incorporate additional functional groups on the thiadiazole or benzamide rings:

- N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c): The cyanoacrylamido group induces pro-apoptotic effects and cell cycle arrest, with activity linked to π-π stacking interactions in molecular docking studies .

- However, specific cytotoxicity data are lacking.

- 2,4-Dichloro-N-(1-((5-phenylamino-thiadiazol-2-yl)amino)ethyl)benzamide (4): This derivative shows strong binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol), outperforming reference compounds .

Table 2: Anticancer Mechanisms of Thiadiazole-Benzamide Hybrids

Pharmacokinetic and Physicochemical Properties

Biological Activity

3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, with CAS number 189033-41-8, is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₅O₅S₂ |

| Molecular Weight | 329.312 g/mol |

| LogP | 3.034 |

| PSA | 200.970 |

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives demonstrate potent activity against Gram-positive bacteria and some Gram-negative strains. The incorporation of a nitro group in the structure of this compound may enhance its antibacterial efficacy due to the electron-withdrawing nature of the nitro group, which can increase the reactivity of the compound towards bacterial enzymes .

A comparative study of similar thiadiazole compounds highlighted that derivatives with a sulfonamide group often show improved antibacterial activity. For example, compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide have been noted for their effectiveness against various pathogens .

Enzyme Inhibition

Thiadiazole derivatives are also known for their ability to inhibit specific enzymes. The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. In vitro studies have shown that certain derivatives exhibit significant inhibition against different isoforms of carbonic anhydrase (CA I, II, IV) .

For instance:

This suggests that this compound could similarly possess enzyme inhibition capabilities worth further exploration.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study synthesized new thiadiazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with structural similarities to this compound showed excellent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections . -

Enzyme Inhibition Assessment :

In a separate investigation focusing on enzyme inhibitors derived from thiadiazoles, it was found that compounds with similar functional groups effectively inhibited carbonic anhydrase isoforms. This opens avenues for potential therapeutic applications in conditions where modulation of these enzymes is beneficial .

Q & A

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s crystallinity and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.